molecular formula C14H8O3 B146968 9-Oxo-9H-fluorene-4-carboxylic acid CAS No. 6223-83-2

9-Oxo-9H-fluorene-4-carboxylic acid

Cat. No. B146968
CAS RN: 6223-83-2
M. Wt: 224.21 g/mol
InChI Key: AFQYQSWTVCNJQT-UHFFFAOYSA-N
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Description

9-Oxo-9H-fluorene-4-carboxylic acid is a compound that has been studied for its interesting chemical and physical properties. The molecule consists of a fluorene core with a carboxylic acid group at the 4-position and an oxo group at the 9-position. This structure has been shown to form centrosymmetric hydrogen-bonded cyclic dimers in its crystal form, indicating strong intermolecular interactions .

Synthesis Analysis

The synthesis of related fluorene compounds has been explored in various studies. For instance, 9-hydroxy-9-fluorene carboxylic acid, a closely related compound, has been synthesized and used as a precursor for other fluorene derivatives. The synthesis involves the use of 9-hydroxy-9-fluorene carboxylic acid as a starting material, which can be further modified to produce various complexes and derivatives .

Molecular Structure Analysis

The molecular structure of 9-oxofluorene-4-carboxylic acid has been determined using X-ray diffraction. The molecule forms a monoclinic crystal system with space group P21/c. The carboxylic acid plane makes an angle of 26.75° with the plane of the 9-oxofluorene group, and the molecules stack down the a-axis with a separation of 3.843 Å . Additionally, the fluorene core is approximately planar, which is a common feature of fluorene derivatives .

Chemical Reactions Analysis

Chemical reactions involving fluorene derivatives have been studied extensively. For example, the photochemical behavior of 9-hydroxy-9-fluorene carboxylic acid has been investigated, revealing the formation of transient species that react with nucleophiles. These studies provide insights into the reactivity of the fluorene moiety and its potential to form various chemical species .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. The IR, UV, and NMR spectra of 9-hydroxy-fluorene-9-carboxylic acid have been determined, and the geometry structure parameters have been obtained through computational methods, showing consistency with X-ray diffraction results of its methyl ester . The electronic and cationic spectroscopy of 9-hydroxy-9-fluorene carboxylic acid has also been reported, providing valuable information about the electronic states and ionization potential of the molecule .

Scientific Research Applications

1. Molecular Structure and Hydrogen Bonding

  • 9-Oxo-9H-fluorene-1-carboxylic acid adopts a planar conformation with internal hydrogen bonding between the carboxyl group and the ketone O atom, impacting its molecular stacking and interplanar separation in crystals (Coté, Lalancette, & Thompson, 1996).

2. Synthesis and Molecular Applications

  • Research has explored the synthesis of new derivatives through the condensation of 9-oxo-fluorene carboxylic acids, leading to the creation of various methyl derivatives in the indenofluorene series (Chardonnens, Laroche, & Sieber, 1974).

3. Photolysis Studies

  • Studies on the flash photolysis of 10-diazo-9(10H)-phenanthrenone in aqueous solutions show that 9-oxo-fluorene carboxylic acid derivatives can be significant reaction products, indicating potential applications in photochemical processes (Andraos, Chiang, Kresge, & Popik, 1997).

4. Structural Analysis and Properties

  • Studies involving 9-hydroxy-fluorene-9-carboxylic acid, a related compound, have been conducted to determine its IR, UV, and NMR spectra, as well as its geometry structure parameters. These studies provide insights into the molecular structure and properties of fluorene carboxylic acid derivatives (Yu Yun & Yan Da, 1992).

5. Complex Formation and Spectroscopy

  • The formation of mononuclear copper complexes with 9-hydroxy-9H-fluorene-9-carboxylic acid has been studied, providing valuable insights into the coordination chemistry and spectroscopic properties of these complexes (Zheng, Xu, & Liu, 1999).

6. Applications in Solid Phase Synthesis

  • 9-Oxo-9H-fluorene derivatives have been used as linkers in solid-phase synthesis, showcasing their utility in the stabilization of other chemical compounds and in facilitating chemical reactions (Bleicher, Lutz, & Wuethrich, 2000).

7. Plant Growth Regulation

  • Fluorene-9-carboxylic acids have been observed to exhibit significant effects on plant growth and development, leading to the discovery of a group of compounds with substantial interest in agricultural and botanical research (Schneider et al., 1965).

properties

IUPAC Name

9-oxofluorene-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-9-5-2-1-4-8(9)12-10(13)6-3-7-11(12)14(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQYQSWTVCNJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211281
Record name 9-Oxofluorene-4-carboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

9-Oxo-9H-fluorene-4-carboxylic acid

CAS RN

6223-83-2
Record name Fluorenone-4-carboxylic acid
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Record name 9-Oxofluorene-4-carboxylic acid
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Record name 9-Oxofluorene-4-carboxylic acid
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Record name 9-oxofluorene-4-carboxylic acid
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Record name 9-OXOFLUORENE-4-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

The following steps are suitable for synthesizing some charge transport materials of this invention involving a linking reaction as described in the following. In the first step, diphenic acid or its derivative is dissolved in large access of concentrated sulfuric acid and the solution is heated at approximately 70° C. for about 10 minutes. The product, 9-fluorenone-4-carboxylic acid or its derivative, is isolated. In the second step, 9-fluorenone-4-carboxylic acid or its derivative is chlorinated with thionyl chloride to form 9-fluorenone-4-carbonyl chloride or its derivative. Then, 9-fluorenone-4-carbonyl chloride or its derivative reacts with a diol, a dithiol, a diamine, a hydroxylamine, a hydroxythiol, or a thioamine in the presence of triethylamine. Non-limiting examples of suitable dithiol are 4,4′-thiobisbenzenethiol, 1,4-benzenedithiol, 1,3-benzenedithiol, sulfonyl-bis(benzenethiol), 2,5-dimecapto-1,3,4-thiadiazole, 1,2-ethanedithiol, 1,3-propanedithiol, 1,4-butanedithiol, 1,5-pentanedithiol, and 1,6-hexanedithiol. Non-limiting examples of suitable diols are 2,2′-bi-7-naphtol, 1,4-dihydroxybenzene, 1,3-dihydroxybenzene, 10,10-bis(4-hydroxyphenyl)anthrone, 4,4′-sulfonyldiphenol, bisphenol, 4,4′-(9-fluorenylidene)diphenol, 1,10-decanediol, 1,5-pentanediol, diethylene glycol, 4.4′-(9-fluorenylidene)-bis(2-phenoxyethanol), bis(2-hydroxyethyl) terephthalate, bis[4-(2-hydroxyethoxy)phenyl] sulfone, hydroquinone-bis (2-hydroxyethyl)ether, and bis(2-hydroxyethyl) piperazine. Non-limiting examples of suitable diamine are diaminoarenes, and diaminoalkanes. Non-limiting examples of suitable hydroxylamine are p-aminophenol and fluoresceinamine. Non-limiting examples of suitable hydroxythiol are monothiohydroquinone and 4-mercapto-1-butanol. Non-limiting example of suitable thioamine is p-aminobenzenethiol. The intermediate product is isolated and dried. Then, the intermediate product is reacted with malononitrile in the presence of piperidine to form the dimeric electron transport material, which can be purified and dried.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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